molecular formula C15H19F3N2O2 B2668875 N-(3-phenylpropyl)-3-(2,2,2-trifluoroethoxy)azetidine-1-carboxamide CAS No. 2309190-04-1

N-(3-phenylpropyl)-3-(2,2,2-trifluoroethoxy)azetidine-1-carboxamide

Cat. No.: B2668875
CAS No.: 2309190-04-1
M. Wt: 316.324
InChI Key: OQHDQNNSXHRNLR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(3-phenylpropyl)-3-(2,2,2-trifluoroethoxy)azetidine-1-carboxamide is a useful research compound. Its molecular formula is C15H19F3N2O2 and its molecular weight is 316.324. The purity is usually 95%.
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Scientific Research Applications

Anticancer Applications

A study by Vivek Kumar et al. (2009) synthesized and evaluated a new series of functionalized amino acid derivatives, which included compounds structurally related to azetidine carboxamides, for their in vitro cytotoxicity against human cancer cell lines. Certain compounds showed promising cytotoxicity in ovarian and oral cancers, highlighting the potential of azetidine carboxamide derivatives in designing new anticancer agents Vivek Kumar et al., 2009.

Antimicrobial and Antitubercular Activities

K. Ilango and S. Arunkumar (2011) reported the synthesis, characterization, and screening of novel trihydroxy benzamido azetidin-2-one derivatives for antimicrobial and antitubercular activities. Some compounds exhibited significant activity, showing the value of azetidin-2-one derivatives in developing new antimicrobial and antitubercular compounds K. Ilango & S. Arunkumar, 2011.

Synthesis and Evaluation of Azetidine Derivatives

Asha B. Thomas et al. (2016) explored the synthesis and pharmacological activity of azetidine derivatives as potential antidepressant and nootropic agents. Their study provides insights into the central nervous system (CNS) activity of azetidine derivatives, indicating the structural potential of these compounds in CNS drug development Asha B. Thomas et al., 2016.

Azetidine in Organic Synthesis and Medicinal Chemistry

The versatility of azetidine derivatives in organic synthesis and their potential applications in medicinal chemistry are highlighted by Z. Sajjadi and W. Lubell (2008), who synthesized azetidine-2-carboxylic acid analogs. These compounds serve as tools for studying the influence of conformation on peptide activity, demonstrating the utility of azetidine derivatives in biochemical research Z. Sajjadi & W. Lubell, 2008.

Properties

IUPAC Name

N-(3-phenylpropyl)-3-(2,2,2-trifluoroethoxy)azetidine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19F3N2O2/c16-15(17,18)11-22-13-9-20(10-13)14(21)19-8-4-7-12-5-2-1-3-6-12/h1-3,5-6,13H,4,7-11H2,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OQHDQNNSXHRNLR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1C(=O)NCCCC2=CC=CC=C2)OCC(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19F3N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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